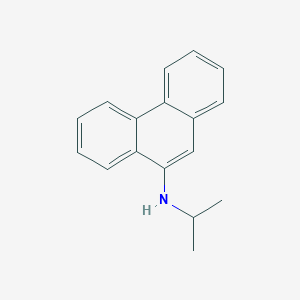

N-(Propan-2-YL)phenanthren-9-amine

Description

Structure

3D Structure

Properties

CAS No. |

87884-72-8 |

|---|---|

Molecular Formula |

C17H17N |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

N-propan-2-ylphenanthren-9-amine |

InChI |

InChI=1S/C17H17N/c1-12(2)18-17-11-13-7-3-4-8-14(13)15-9-5-6-10-16(15)17/h3-12,18H,1-2H3 |

InChI Key |

HRVGUWSNQUQIMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of N Propan 2 Yl Phenanthren 9 Amine

Reactivity at the Amine Nitrogen Center

The lone pair of electrons on the secondary amine nitrogen makes it a key center for nucleophilic reactions, allowing for the construction of new carbon-nitrogen and nitrogen-heteroatom bonds.

The secondary amine functionality of N-(propan-2-yl)phenanthren-9-amine readily undergoes N-alkylation and N-acylation, fundamental transformations for introducing a wide variety of functional groups.

N-Alkylation involves the reaction of the amine with alkyl halides or other alkylating agents. scilit.com These reactions typically proceed via an SN2 mechanism, leading to the formation of a tertiary amine. The choice of solvent and base is crucial for achieving high yields. A practical and efficient method for the N-alkylation of less nucleophilic amines utilizes catalytic amounts of alkyl halides in the presence of alcohols, generating water as the sole byproduct. rsc.org Metal-free catalytic systems, such as those using triarylboranes, have also been developed for the N-alkylation of various amines with esters. rsc.org

N-Acylation converts the amine into an amide through reaction with an acylating agent like an acyl chloride or anhydride (B1165640). nih.gov This reaction is often used to protect the amino group during multi-step syntheses or to introduce specific amide-containing moieties. nih.gov Efficient N-acylation can be achieved under various conditions, including greener approaches that use water as a solvent. nih.gov

Below is a table summarizing typical conditions for these reactions as applied to secondary amines.

| Reaction Type | Reagent | Catalyst/Conditions | Product Type |

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | Tertiary Amine |

| N-Alkylation | Alcohol (R-OH) | [Ru(p-cymene)Cl₂]₂/phosphine (B1218219) catalyst | Tertiary Amine |

| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) | Tertiary Amide |

| N-Acylation | N-Protected Aminoacylbenzotriazole | Microwave irradiation, Water | Peptide-like Amide |

The reaction of N-(propan-2-yl)phenanthren-9-amine with carbonyl compounds deviates from the classic imine formation pathway.

Imine Formation: The synthesis of imines, also known as Schiff bases, typically involves the condensation of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comlibretexts.org This reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond. libretexts.orglibretexts.org Since N-(propan-2-yl)phenanthren-9-amine is a secondary amine, it lacks the second proton on the nitrogen required to be eliminated during the final step of imine formation. libretexts.org Instead, reaction with an aldehyde or ketone under acidic catalysis would lead to the formation of a positively charged iminium ion . If the adjacent carbon atom has a proton, an enamine can be formed through deprotonation. libretexts.orglibretexts.org

Nitrone Formation: Nitrones can be synthesized through the oxidation of secondary amines. researchgate.netorganic-chemistry.org This provides a direct pathway to convert the amine functionality in N-(propan-2-yl)phenanthren-9-amine into a nitrone. Common oxidizing agents for this transformation include hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium (MTO) or Oxone in a biphasic system. organic-chemistry.orgacs.org A study on the related N,N′-bismesityl phenanthrene-9,10-diimine (B14725430) demonstrated that a ketimine could be successfully oxidized to the corresponding imine–nitrone using urea (B33335) hydrogen peroxide (UHP) and an MTO catalyst. acs.org This suggests that the direct oxidation of N-(propan-2-yl)phenanthren-9-amine is a viable route to the corresponding nitrone.

| Starting Material | Reagent(s) | Product | Notes |

| Secondary Amine | Aldehyde/Ketone, H⁺ | Iminium Ion / Enamine | Classic imine formation does not occur. libretexts.orglibretexts.org |

| Secondary Amine | Oxidizing Agent (e.g., UHP/MTO, Oxone) | Nitrone | A common method for nitrone synthesis. researchgate.netorganic-chemistry.orgacs.org |

Diazotization is a hallmark reaction of primary aromatic amines, which are converted to diazonium salts by treatment with nitrous acid. As a secondary amine, N-(propan-2-yl)phenanthren-9-amine does not undergo this reaction directly.

Azide (B81097) Introduction for Click Chemistry: Despite the inability to undergo direct diazotization, the molecule can be derivatized for use in click chemistry, a set of powerful, reliable, and selective reactions for rapidly joining molecular building blocks. tcichemicals.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, forming a stable triazole linkage. broadpharm.cominterchim.fr

To prepare N-(propan-2-yl)phenanthren-9-amine for click chemistry, an azide or alkyne functionality must be introduced. This could be achieved via:

N-Alkylation: Reacting the amine with a bifunctional reagent containing both an alkyl halide and a terminal alkyne or a protected azide group.

Derivatization of the Phenanthrene (B1679779) Core: Utilizing electrophilic aromatic substitution (see section 3.2) to introduce a group (e.g., a nitro group) that can be subsequently converted into a primary amine. This new primary amine could then be diazotized and converted to an azide, making the molecule ready for CuAAC reactions. sigmaaldrich.com

The resulting functionalized phenanthrene derivative could then be "clicked" onto other molecules containing the complementary functionality, finding use in materials science and bioconjugation. sigmaaldrich.comacs.org

Hydroamination involves the addition of an N-H bond across a carbon-carbon double or triple bond. nih.govsci-hub.st N-(propan-2-yl)phenanthren-9-amine can serve as the amine component in such reactions. The process is typically catalyzed by metals from the early transition metals, lanthanides, or late transition metals. nih.gov The reaction adds the N-(propan-2-yl)phenanthren-9-yl moiety to an unsaturated substrate like an alkene or alkyne, forming a new, more complex tertiary amine. This method represents a highly atom-economical way to synthesize complex amines from simple, readily available precursors. nih.gov

Electrophilic Aromatic Substitution on the Phenanthrene Core

The extended π-system of the phenanthrene nucleus is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring.

The outcome of an EAS reaction on a substituted benzene (B151609) ring is governed by the electronic and steric properties of the substituent already present. youtube.com

Electronic Effects: The isopropylamino group at the C9 position is a potent electron-donating group (EDG) due to the nitrogen's non-bonding electron pair, which can be delocalized into the phenanthrene ring system through resonance. Activating groups are known to be ortho, para-directors. libretexts.org For the 9-position on the phenanthrene ring, the ortho position is C10, and the other adjacent positions are C8 and C1. The para-like positions are further away, such as C4 and C5. Thus, electronically, substitution is favored at these positions.

Steric Effects: The directing influence of the isopropylamino group is significantly complicated by steric hindrance. nih.gov The bulky isopropyl group, combined with the rigid, fused structure of the phenanthrene core, creates a sterically crowded environment around the C9 position.

The C10 position is heavily shielded by the peri-hydrogen at the C8 position and the isopropyl group itself.

The C1 and C8 positions are also sterically hindered.

This substantial steric congestion makes an electrophilic attack at the electronically favored ortho positions (C10, C1, C8) highly unfavorable. rsc.org Consequently, electrophilic substitution is more likely to occur on the other two rings of the phenanthrene core, which are less activated by the amino group but are significantly more accessible. Computational methods like RegioSQM can be employed to predict the most likely sites of substitution by calculating the proton affinities of the aromatic C-H carbons. rsc.orgnih.gov Therefore, a delicate balance between the powerful electronic activation of the amino group and the severe steric hindrance around it dictates the ultimate regiochemical outcome of EAS reactions.

Metal Coordination Chemistry of N-(Propan-2-YL)phenanthren-9-amine as Ligands

No information has been published regarding the synthesis of metal complexes using N-(propan-2-yl)phenanthren-9-amine as a ligand. Consequently, there is no data available on the structural characterization of any such potential complexes.

As no metal complexes of N-(propan-2-yl)phenanthren-9-amine have been synthesized or reported, there are no corresponding studies on their catalytic applications. Research in this area would first require the successful synthesis and characterization of the metal-amine complexes themselves.

C-H Activation and Functionalization Studies

There is no available research on the C-H activation and subsequent functionalization of N-(propan-2-yl)phenanthren-9-amine. This specific area of its chemical reactivity remains unexplored in the scientific literature.

Advanced Spectroscopic and Structural Characterization of N Propan 2 Yl Phenanthren 9 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(Propan-2-YL)phenanthren-9-amine in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. For N-(Propan-2-YL)phenanthren-9-amine, the signals in the NMR spectra are assigned to specific protons and carbons in the phenanthrene (B1679779) and isopropyl groups.

The ¹H NMR spectrum of N-(Propan-2-YL)phenanthren-9-amine exhibits characteristic signals for the aromatic protons of the phenanthrene ring and the aliphatic protons of the isopropyl group. docbrown.info The phenanthrene protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The isopropyl group shows a methine (CH) proton and two equivalent methyl (CH₃) groups. The methine proton signal is split by the adjacent methyl protons, and the methyl proton signal is split by the methine proton, following the n+1 rule. docbrown.info

The ¹³C NMR spectrum provides information on the carbon skeleton. docbrown.infodocbrown.info The carbon atoms of the phenanthrene ring resonate at distinct chemical shifts, which can be assigned based on their electronic environment and coupling patterns. careerendeavour.com The carbons of the isopropyl group appear in the aliphatic region of the spectrum. The chemical shifts are influenced by the electronegativity of the attached nitrogen atom and the steric environment within the molecule.

Table 1: Representative ¹H NMR Chemical Shifts for N-substituted Phenanthrenes

| Proton | Chemical Shift (ppm) |

|---|---|

| Aromatic H | 7.0 - 9.0 |

| Methine H (isopropyl) | Multiplet |

Table 2: Representative ¹³C NMR Chemical Shifts for N-substituted Phenanthrenes

| Carbon | Chemical Shift (ppm) |

|---|---|

| Aromatic C | 110 - 150 |

| C-N (phenanthrene) | ~140-150 |

| Methine C (isopropyl) | ~45-55 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Variable temperature (VT) NMR studies are instrumental in understanding the conformational dynamics of N-(Propan-2-YL)phenanthren-9-amine. These studies involve recording NMR spectra at different temperatures to observe changes in the spectral lineshape. These changes can provide information about dynamic processes such as bond rotation and conformational exchange.

For N-(Propan-2-YL)phenanthren-9-amine, rotation around the C9-N bond is a key dynamic process. At low temperatures, this rotation may be slow on the NMR timescale, leading to distinct signals for different conformers. As the temperature increases, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a time-averaged signal. By analyzing the lineshape changes as a function of temperature, it is possible to determine the energy barriers for this rotational process.

NMR parameters, such as chemical shifts and coupling constants, are sensitive to the stereoelectronic environment of the nuclei. In N-(Propan-2-YL)phenanthren-9-amine, the orientation of the isopropyl group relative to the phenanthrene ring system influences the electronic distribution and, consequently, the NMR parameters.

The nitrogen lone pair's orientation affects the shielding of nearby protons and carbons. For instance, the chemical shifts of the protons on the phenanthrene ring, particularly those in proximity to the amino group, can provide insights into the preferred conformation of the N-isopropyl group. Similarly, the coupling constants between protons can be used to deduce dihedral angles and further refine the conformational model of the molecule.

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are complementary techniques that probe the vibrational modes of a molecule. nih.gov

The FT-IR spectrum of N-(Propan-2-YL)phenanthren-9-amine shows characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. docbrown.info Key vibrational modes include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H bond in the secondary amine.

Aromatic C-H stretching: Signals typically appear above 3000 cm⁻¹.

Aliphatic C-H stretching: Signals appear just below 3000 cm⁻¹.

C=C stretching: Vibrations of the aromatic phenanthrene ring are observed in the 1450-1600 cm⁻¹ region.

C-N stretching: This vibration is typically found in the 1250-1020 cm⁻¹ range for aliphatic amines. docbrown.info

Table 3: Key Vibrational Frequencies for N-(Propan-2-YL)phenanthren-9-amine

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| Aromatic C=C Stretch | 1450-1600 |

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition and structure of N-(Propan-2-YL)phenanthren-9-amine. nih.govmdpi.com HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its molecular formula with high confidence. mdpi.com

The mass spectrum of N-(Propan-2-YL)phenanthren-9-amine will show a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight. docbrown.info The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule may include the loss of the isopropyl group or cleavage of the phenanthrene ring system, leading to characteristic fragment ions that help to confirm the connectivity of the molecule. researchgate.net

Electronic Spectroscopy: UV-Vis Absorption and Photoluminescence

Electronic spectroscopy, including UV-Vis absorption and photoluminescence, provides insights into the electronic structure and excited-state properties of N-(Propan-2-YL)phenanthren-9-amine. nih.gov

The UV-Vis absorption spectrum of phenanthrene derivatives typically displays several absorption bands in the ultraviolet and visible regions, corresponding to π-π* electronic transitions within the aromatic system. researchgate.netscience-softcon.de The introduction of the N-isopropylamino group can cause a red-shift (bathochromic shift) in the absorption bands compared to unsubstituted phenanthrene, due to the electron-donating nature of the amino group which extends the conjugation.

Photoluminescence (fluorescence) spectroscopy reveals the emission properties of the molecule after it has been excited by absorbing light. The emission spectrum can provide information about the energy of the first excited singlet state and the efficiency of the radiative decay process. The fluorescence properties of N-substituted phenanthrenes are of interest for their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-(Propan-2-YL)phenanthren-9-amine |

| N-isopropylphenanthren-9-amine |

| Phenanthrene |

| N-phenylphenanthren-9-amine |

| N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine |

| N-(4-phenylnaphthalen-2-yl)phenanthren-9-amine |

| 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one-d9 |

| N-(Phenanthren-9-yl)-N-phenylphenanthren-9-amine |

| 2-(oxetan-3-yl)propan-2-amine |

| 9-PHENANTHROL |

| Propan-2-amine |

| Propylamine |

| 2-aminopropane |

| 2-propylamine |

| 2-propanamine |

| isopropylamine (B41738) |

| N-benzyl-4,4,5,5-tetramethyl-N-phenyl-1,3,2-dioxaborolan-2-amine |

| N-benzylprop-2-yn-1-amine |

| N-(2-methoxybenzyl)aniline |

| N-(2-bromobenzyl)-4-methoxyaniline |

| N-phenyl-4,4,5,5-tetramethyl-N-(prop-2-yn-1-yl)-1,3,2-dioxaborolan-2-amine |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a molecule.

While specific crystal structure data for N-(Propan-2-YL)phenanthren-9-amine has not been detailed in the reviewed literature, the application of X-ray diffraction to related phenanthrene derivatives underscores its importance. For instance, X-ray analysis has been successfully employed to reveal the helically folded and distorted structures of complex phenanthrene-containing molecules like phenanthrene-fused aza rsc.orghelicenes and phenanthrene-based dihydrophenazine precursors. rsc.orgnih.gov In these cases, crystallography confirmed the non-planar arrangement of the fused rings and provided exact metrics for the torsion angles and intermolecular packing forces, such as π-π stacking. rsc.orgnih.govnih.gov For a molecule like N-(Propan-2-YL)phenanthren-9-amine, an X-ray crystallographic study would precisely define the dihedral angle between the isopropyl group and the planar phenanthrene ring system, as well as detail any hydrogen bonding or other non-covalent interactions present in the solid state.

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a compound. By measuring the current response to a sweeping potential, CV can determine the oxidation and reduction potentials of a molecule, providing insight into the stability of its electronic states and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electrochemical properties of phenanthrene derivatives are of significant interest for their potential use in organic electronic devices. rsc.orgacademie-sciences.fr Studies on related phenanthrene–imidazole based small molecules, such as PhIm and PyIm, demonstrate how CV is used to characterize these materials. rsc.org The oxidation and reduction potentials obtained from CV experiments allow for the calculation of the HOMO and LUMO energy levels. rsc.org The energy difference between these orbitals, known as the bandgap, is a critical parameter for materials used in organic light-emitting diodes (OLEDs). rsc.org

For example, the electrochemical properties of two luminescent phenanthrene–imidazole derivatives, PhIm and PyIm, were thoroughly investigated, yielding the data presented in the table below. rsc.org This data highlights how structural modifications can tune the electrochemical and, consequently, the optoelectronic properties of phenanthrene-based compounds. rsc.org

Table 1: Electrochemical Properties of Phenanthrene-Imidazole Derivatives

| Compound | Oxidation Potential (V) | Reduction Potential (V) | HOMO (eV) | LUMO (eV) | Bandgap (eV) |

|---|---|---|---|---|---|

| PhIm | 1.17 | -2.17 | -5.57 | -2.63 | 2.94 |

| PyIm | 1.25 | -2.09 | -5.65 | -2.71 | 2.94 |

Data sourced from a study on novel phenanthrene–imidazole-based ionic small molecules. rsc.org

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential analytical tool for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. As N-(Propan-2-YL)phenanthren-9-amine is an achiral molecule, it does not produce a CD signal. However, the introduction of chirality into the phenanthrene framework, either through the addition of chiral substituents or by creating an inherently chiral (helical) structure, results in derivatives that are CD-active.

The study of such chiral derivatives is a burgeoning field, with applications in chiroptical materials and switches. rsc.org For example, π-extended phenanthrene-fused aza rsc.orghelicenes are inherently chiral due to their helical shape. rsc.org Their dissymmetric, folded structure can be confirmed by X-ray analysis, and their chiroptical properties are assessed using CD spectroscopy. rsc.org The resulting CD spectra, which show characteristic positive or negative bands known as Cotton effects, provide information about the molecule's absolute configuration (P- or M-helicity) and its electronic transitions. rsc.orgnih.gov

Furthermore, computational studies on chiral phenanthrene derivatives show that chiroptical activity can be systematically tuned by altering peripheral substituents. nih.govacs.org This allows for the rational design of molecules with specific chiroptical responses for advanced applications. nih.gov The development of these molecules includes creating systems that can act as reversible, pH-triggered chiroptical switches in both the UV and visible regions of the electromagnetic spectrum. rsc.org

Computational and Theoretical Investigations of N Propan 2 Yl Phenanthren 9 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure (the electron distribution) of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties like geometry, energy, and reactivity. For a molecule such as N-(Propan-2-YL)phenanthren-9-amine, DFT calculations would provide fundamental insights into its electronic behavior. These calculations often utilize various functionals and basis sets, such as B3LYP/6-31G(d,p), to achieve a balance between accuracy and computational cost.

HOMO-LUMO Gap Analysis and Frontier Molecular Orbitals

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity.

HOMO: Represents the orbital with the highest energy that is occupied by electrons. It acts as an electron donor. The spatial distribution of the HOMO indicates the likely sites for electrophilic attack.

LUMO: Is the lowest energy orbital that is unoccupied. It functions as an electron acceptor. The LUMO's distribution highlights potential sites for nucleophilic attack.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity, lower kinetic stability, and higher polarizability. researchgate.net A large energy gap indicates high stability and low reactivity. researchgate.net

For N-(Propan-2-YL)phenanthren-9-amine, one would expect the HOMO to be delocalized across the electron-rich phenanthrene (B1679779) ring system and the nitrogen atom of the amine group. The LUMO would likely be distributed primarily over the aromatic phenanthrene core. The specific energy values would quantify its reactivity profile.

Illustrative Data Table for FMO Analysis (Hypothetical Values): This table illustrates the type of data that would be generated from a DFT analysis. The values are not based on actual experimental results for the specific compound.

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.85 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.20 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.65 |

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial visualization tool that illustrates the total charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the clear identification of electrophilic and nucleophilic sites.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For N-(Propan-2-YL)phenanthren-9-amine, this would likely be concentrated around the nitrogen atom due to its lone pair of electrons.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and are targets for nucleophilic attack. These would be expected around the hydrogen atoms of the amine group and potentially on the edges of the phenanthrene rings.

Green Regions: Denote neutral or non-polar areas.

This analysis provides a visual guide to the molecule's reactivity and intermolecular interaction patterns, such as hydrogen bonding.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis via DFT is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, twisting), researchers can:

Confirm that the optimized geometry represents a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

Assign specific absorption bands in experimentally obtained IR and Raman spectra to particular vibrational modes of the molecule.

For N-(Propan-2-YL)phenanthren-9-amine, key vibrational modes would include the N-H stretching frequency of the amine group, C-H stretching from the aromatic and alkyl groups, and various C=C and C-N stretching and bending modes within the phenanthrene and isopropyl structures. Comparing calculated frequencies with experimental data helps validate the computational model.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT calculations are excellent for static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with a solvent or other molecules.

For N-(Propan-2-YL)phenanthren-9-amine, MD simulations would be particularly useful for:

Exploring the rotational freedom around the C9-N bond, which connects the isopropylamine (B41738) group to the phenanthrene ring.

Analyzing the different stable and metastable conformations of the isopropyl group relative to the planar phenanthrene system.

Investigating how the molecule interacts with solvent molecules, which can influence its shape and reactivity.

This analysis is critical for understanding how the molecule behaves in a realistic, non-static environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical data)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with a specific activity, such as binding affinity to a receptor or inhibitory potential against an enzyme. nih.gov

To build a QSAR model for a class of compounds including N-(Propan-2-YL)phenanthren-9-amine, one would:

Synthesize a library of related phenanthrene amine derivatives with varying substituents.

Measure their activity in a relevant non-clinical assay (e.g., enzyme inhibition).

Calculate a range of molecular descriptors for each derivative using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP).

Use statistical methods to build an equation that links the descriptors to the observed activity.

Such a model could predict the activity of new, unsynthesized phenanthrene derivatives, guiding the design of more potent or selective compounds. nih.gov

Theoretical Prediction of Reactivity and Reaction Pathways

Beyond FMO and MEP analysis, computational chemistry can predict specific reaction pathways and their associated energy barriers. By mapping the potential energy surface of a proposed reaction, researchers can identify transition states and intermediates.

For N-(Propan-2-YL)phenanthren-9-amine, this could involve modeling:

Electrophilic Aromatic Substitution: Calculating the energy barriers for the addition of an electrophile at different positions on the phenanthrene ring to predict the most likely substitution pattern.

Oxidation: Modeling the removal of an electron or a hydrogen atom from the amine group to understand its behavior in oxidative environments.

Protonation: Determining the most likely site of protonation (likely the amine nitrogen) and the associated proton affinity.

These theoretical predictions provide a detailed understanding of the molecule's chemical behavior and can guide synthetic efforts and stability assessments.

Studies on Non-linear Optical (NLO) Properties

Computational quantum chemistry is a powerful tool for investigating the non-linear optical (NLO) properties of organic molecules. nih.gov For N-(Propan-2-YL)phenanthren-9-amine, theoretical studies, though not extensively reported for this specific molecule, can be extrapolated from research on similar phenanthrene derivatives. nih.gov These studies typically employ methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict NLO behavior. nih.govnih.gov

The NLO response in phenanthrene derivatives is largely governed by intramolecular charge transfer (ICT) between electron donor and acceptor groups, facilitated by the π-conjugated system of the phenanthrene core. nih.gov In N-(Propan-2-YL)phenanthren-9-amine, the propan-2-yl group acts as an electron donor, while the phenanthrene ring can be considered the π-bridge. The presence of a suitable electron acceptor group on the phenanthrene ring would be crucial for significant NLO properties.

Quantum computational studies on phenanthrene-based molecules have shown that the choice of electron donor and acceptor groups significantly influences the NLO response. nih.gov For instance, combinations like an amino group (-NH2) as a donor and a nitro group (-NO2) as an acceptor have been shown to enhance NLO properties. nih.gov The computational approaches involve optimizing the molecular geometry and then calculating key NLO parameters such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). mdpi.com

The first hyperpolarizability (β) is a critical parameter for second-order NLO materials. Theoretical calculations for various phenanthrene derivatives have demonstrated that strategic placement of donor and acceptor groups can lead to large β values. nih.gov The solvent environment can also impact NLO properties, and computational models often incorporate the conductor-like polarizable continuum model (CPCM) to simulate solvent effects. nih.gov

To provide a hypothetical overview, the following table presents calculated NLO data for a representative donor-acceptor substituted phenanthrene derivative, which can serve as a proxy for estimating the potential NLO properties of N-(Propan-2-YL)phenanthren-9-amine if appropriately functionalized with an acceptor group. The data is based on findings for similar structures in the literature. nih.gov

| Parameter | Gas Phase | Chloroform |

| Dipole Moment (μ) (Debye) | 5.8 | 8.9 |

| Polarizability (α) (a.u.) | 325 | 340 |

| First Hyperpolarizability (β) (a.u.) | 1.5 x 104 | 2.8 x 104 |

This table presents hypothetical data for a donor-acceptor substituted phenanthrene for illustrative purposes, based on trends observed in computational studies of related molecules.

Atmospheric Fate and Degradation Pathway Modeling of Amine Compounds

The atmospheric fate of amine compounds, including aromatic amines like N-(Propan-2-YL)phenanthren-9-amine, is a complex process involving various chemical reactions and physical transformations. researchgate.netrsc.org While specific experimental data on this compound is scarce, its atmospheric degradation can be modeled based on the known chemistry of aromatic amines and polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.net

The primary atmospheric degradation pathway for most organic compounds is initiated by reaction with hydroxyl radicals (•OH), which are abundant in the troposphere during the day. researchgate.net For N-(Propan-2-YL)phenanthren-9-amine, the reaction with •OH can proceed via two main channels: H-atom abstraction from the N-H bond of the amine group or from the alkyl group, and electrophilic addition to the aromatic phenanthrene rings.

The subsequent reactions of the resulting radicals with other atmospheric species, such as nitrogen oxides (NOx) and oxygen (O2), can lead to the formation of a variety of degradation products. researchgate.net For instance, the reaction of the amino radical with NO can form nitrosamines, while reaction with NO2 can lead to nitramines. researchgate.net Both nitrosamines and nitramines are of environmental concern due to their potential toxicity. researchgate.net

A summary of the key atmospheric degradation reactions and potential products is presented in the table below.

| Reactant | Reaction Type | Potential Products |

| •OH | H-abstraction (N-H) | Amino Radical |

| •OH | H-abstraction (C-H) | Carbon-centered Radical |

| •OH | Electrophilic Addition | Hydroxylated Phenanthrene Derivatives |

| Amino Radical + NO | Combination | Nitrosamine |

| Amino Radical + NO2 | Combination | Nitramine |

| Phenanthrene Radical + O2 | Addition | Peroxy Radical |

| Peroxy Radical + NO | Reaction | Alkoxy Radical + NO2 |

| Alkoxy Radical | Decomposition | Ring-opened Products, Quinones |

It is important to note that these are predicted pathways, and the actual atmospheric fate of N-(Propan-2-YL)phenanthren-9-amine may be influenced by various environmental factors such as temperature, humidity, and the presence of other pollutants. copernicus.org

Mechanistic Studies of Molecular Interactions of N Propan 2 Yl Phenanthren 9 Amine

Protein-Ligand Binding Mechanisms (In Vitro Research)

The phenanthrene (B1679779) scaffold is a recurring motif in compounds designed to interact with various proteins. The nature of these interactions, whether inhibitory or modulatory, is dictated by the specific substitutions on the phenanthrene ring system.

Phenanthrene derivatives have been identified as inhibitors of several enzymes, suggesting that N-(propan-2-yl)phenanthren-9-amine could exhibit similar properties. The mechanism of inhibition is often competitive, where the compound vies with the natural substrate for the enzyme's active site.

For instance, studies on phenanthrene derivatives isolated from Gastrochilus bellinus have demonstrated significant α-glucosidase inhibitory activity. nih.gov One compound, Gastrobellinol C, displayed competitive inhibition with an IC₅₀ value of 45.92 μM. nih.gov Kinetic analysis using Lineweaver-Burk plots confirmed the competitive nature of this inhibition, with a determined inhibition constant (Kᵢ) of 87.3 µM. nih.gov This suggests that the phenanthrene structure can fit into the active site of α-glucosidase, an enzyme critical for carbohydrate metabolism.

In a different context, a phenanthrene derivative known as T26 was identified as a potent inhibitor of Pim kinases, a family of serine/threonine kinases implicated in cancer. nih.gov The unique ATP-binding mode of Pim kinases may make them susceptible to selective inhibition by compounds like T26. nih.gov Furthermore, polycyclic aromatic hydrocarbons (PAHs), the class to which phenanthrene belongs, are known to inhibit cytochrome P450 enzymes, such as P450 1B1, which are involved in metabolizing xenobiotics. nih.gov

The inhibitory potential and mechanism of N-(propan-2-yl)phenanthren-9-amine against specific enzymes would depend on how the N-isopropyl group influences its binding affinity and orientation within a given enzyme's active or allosteric site.

Table 1: Examples of Enzyme Inhibition by Phenanthrene Derivatives This table presents data for phenanthrene derivatives structurally related to N-(propan-2-yl)phenanthren-9-amine, as direct data for the specified compound is not available.

| Derivative | Target Enzyme | Inhibition Type | Potency (IC₅₀ / Kᵢ) | Source |

|---|---|---|---|---|

| Gastrobellinol C | α-Glucosidase | Competitive | IC₅₀: 45.92 μM, Kᵢ: 87.3 µM | nih.gov |

| Phenserine | Acetylcholinesterase (AChE) | Noncompetitive | IC₅₀: 0.0453 µM, Kᵢ: 0.048 µM | nih.gov |

| Phenanthrene Derivative (T26) | Pim-1, Pim-2, Pim-3 Kinases | Not specified | IC₅₀: 5.4, 2.7, 2.3 µM respectively | nih.gov |

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's response to its endogenous ligand. youtube.com This mechanism offers the potential for more subtle and selective therapeutic effects compared to direct agonists or antagonists. mdpi.com

Research has focused on 9-substituted phenanthrene-3-carboxylic acids as allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and has been implicated in various neurological disorders. nih.govnih.gov Allosteric modulators are sought after as they may be able to fine-tune receptor activity without interfering with its fundamental physiological roles. nih.gov The synthesis of a range of 3,9-disubstituted phenanthrene derivatives aims to clarify the specific structural features required for effective allosteric modulation of the NMDA receptor. nih.govnih.gov Given that N-(propan-2-yl)phenanthren-9-amine features a substitution at the 9-position, it aligns with the structural class being investigated for this allosteric activity.

Nucleic Acid Interactions (DNA/RNA)

The planar aromatic rings of phenanthrene are ideally shaped to interact with the stacked base pairs of nucleic acids. These interactions can range from non-covalent binding to causing cleavage of the DNA backbone.

DNA intercalation is a primary mode of interaction for many planar aromatic molecules. In this process, the flat phenanthrene ring would insert itself between the base pairs of the DNA double helix. This interaction is stabilized by π-π stacking forces between the aromatic system of the ligand and the nucleobases.

Theoretical and experimental studies have shown that phenanthrene derivatives can act as DNA intercalators. nih.gov The binding affinity and sequence preference are influenced by the side chains attached to the phenanthrene core. nih.gov For example, theoretical computations on phenanthrene derivatives with a cationic amino group in a side chain indicated a preferential binding to AT-rich sequences over GC sequences. nih.gov The size of the aromatic system is also critical; studies comparing phenanthriplatin (B610081) (a phenanthridine-containing compound) to its smaller analogue pyriplatin showed that the larger aromatic group was essential for the interaction. nih.gov

In addition to intercalation, some phenanthrene-based molecules, particularly when forming complexes, can bind to the minor groove of DNA. acs.orgnih.gov The N-(propan-2-yl)phenanthren-9-amine, with its cationic potential upon protonation, could plausibly engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, further stabilizing its binding.

Certain phenanthrene derivatives, particularly when complexed with transition metals like copper, can function as chemical nucleases, inducing DNA cleavage. acs.orgresearchgate.net The mechanism often involves the generation of reactive oxygen species (ROS) in close proximity to the DNA helix.

Copper-phenanthrene complexes are well-studied examples. nih.govfrontiersin.org The complex is thought to bind to DNA, primarily at the minor groove. frontiersin.org In the presence of a reducing agent, the copper ion can participate in redox cycling, leading to the local production of damaging species like hydroxyl radicals (•OH). nih.gov These radicals can then attack the deoxyribose sugar or the nucleobases, leading to strand scission. The efficiency of cleavage can be significantly higher than with the metal complex alone, indicating that the phenanthrene ligand is crucial for targeting the complex to the DNA. researchgate.net The specific design of the phenanthrene ligand can also influence the targeting and efficiency of DNA cleavage. acs.orgnih.gov

Membrane Interaction Studies (e.g., bacterial membrane rupture)

As a polycyclic aromatic hydrocarbon (PAH), N-(propan-2-yl)phenanthren-9-amine is expected to be lipophilic and capable of interacting with and crossing cellular membranes. wikipedia.org The transport of PAHs into cells is a critical step for their biological activity and is not yet fully understood. nih.gov

Studies on the transfer of various PAHs between model phospholipid vesicles have shown that the rate of transfer is related to the molecule's size and its partitioning between polar and hydrocarbon phases. nih.gov The molecular volume of the PAH is a key rate-determining factor. nih.gov It is hypothesized that the rate-limiting step involves the solvation of the molecule at the interfacial water layer of the phospholipid surface. nih.gov

Therefore, the N-isopropyl group on N-(propan-2-yl)phenanthren-9-amine would likely influence its hydrophobicity and molecular volume, thus affecting its kinetics of membrane transport. While "bacterial membrane rupture" is a specific and potent activity, the general ability of this compound to partition into and potentially disrupt the lipid bilayer is a plausible mechanism of interaction based on its core chemical properties.

Cell Signaling Pathway Modulation (In Vitro Research)

Extensive searches of publicly available scientific literature and research databases did not yield any specific studies on the in vitro modulation of cell signaling pathways by N-(Propan-2-YL)phenanthren-9-amine. While research exists on the biological activities of various phenanthrene derivatives, data detailing the specific interactions of N-(Propan-2-YL)phenanthren-9-amine with cellular signaling cascades, including but not limited to kinase pathways, receptor-mediated signaling, or gene expression modulation, are not present in the reviewed information.

Consequently, there are no research findings or data tables to present regarding the effects of this specific compound on cell signaling in an in vitro context.

Applications in Advanced Materials Science and Optoelectronics

Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)

In the architecture of OLEDs and DSSCs, the efficient injection, transport, and blocking of charge carriers (electrons and holes) are paramount for high performance. The interfaces between different layers are critical, and specialized materials are often required to optimize these processes.

Currently, there is no published research specifically detailing the use of N-(Propan-2-YL)phenanthren-9-amine as an electron-injection or hole-blocking material. However, the fundamental properties of the phenanthrene (B1679779) and amine moieties allow for a theoretical consideration of its potential. Phenanthrene itself is an electron-rich aromatic hydrocarbon, which can be functionalized to tune its electronic properties. The amine substituent would further modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

For a material to function as a hole-blocking layer, it must possess a deep HOMO level to create a significant energy barrier for holes, while its LUMO level should ideally align with that of the adjacent emissive or electron-transporting layer to facilitate electron flow. Conversely, for an electron-injection layer, a suitable LUMO level that minimizes the injection barrier from the cathode is required. Without experimental data on the energy levels of N-(Propan-2-YL)phenanthren-9-amine, its suitability for these roles remains speculative.

Phenanthrene derivatives have been explored as components of blue-emitting materials and as host materials in phosphorescent OLEDs due to their high triplet energy. The bulky isopropyl group in N-(Propan-2-YL)phenanthren-9-amine could potentially enhance the amorphous nature of thin films, a desirable characteristic for host materials as it can prevent crystallization and improve device stability and morphology.

As an emitter, the photoluminescent properties of N-(Propan-2-YL)phenanthren-9-amine would need to be characterized. The nitrogen atom's lone pair of electrons can participate in charge-transfer excited states, which could influence the emission color and efficiency. However, without specific photophysical studies, including quantum yield and emission spectra, its potential as a practical emitter is unknown.

The charge transport characteristics of N-(Propan-2-YL)phenanthren-9-amine have not been reported. Generally, arylamines are known for their hole-transporting properties, which are facilitated by the lone pair of electrons on the nitrogen atom contributing to the delocalized π-electron system. The phenanthrene unit provides a large, rigid aromatic core that can support charge delocalization.

The hole mobility of similar amine-containing fluorene-based polymers has been measured, with some dopant-free polymeric hole-transporting materials exhibiting hole mobility on the order of 10⁻⁵ cm² V⁻¹ s⁻¹. mdpi.com It is plausible that N-(Propan-2-YL)phenanthren-9-amine could exhibit hole-transporting behavior, but its electron-transporting capabilities are less certain and would depend on the specific energy levels of the molecule.

Table 1: Hypothetical Electronic Properties of N-(Propan-2-YL)phenanthren-9-amine Based on Analogous Compounds

| Property | Predicted Characteristic | Rationale |

| HOMO Level | Relatively High | The electron-donating nature of the amine group would raise the HOMO energy level. |

| LUMO Level | Relatively Low | The extended π-system of the phenanthrene core would lower the LUMO energy level. |

| Triplet Energy | Potentially High | The phenanthrene core is known to have a high triplet energy, making it a candidate for blue phosphorescent hosts. |

| Charge Mobility | Likely Hole-Transporting | Arylamines are archetypal hole-transport materials. |

Note: This table is speculative and not based on experimental data for the specific compound.

Polymer and Nanomaterial Development

The incorporation of functional molecules like N-(Propan-2-YL)phenanthren-9-amine into larger systems such as polymers and nanomaterials can impart new or enhanced properties.

The amine group of N-(Propan-2-YL)phenanthren-9-amine offers a reactive site for the chemical modification of surfaces. For instance, it could be grafted onto materials with appropriate surface functionalities (e.g., carboxylic acids, epoxides) to alter their surface energy, wettability, or electronic properties. The introduction of nitrogen-containing functional groups, such as amines, onto the surface of materials is a known strategy to modify their chemical and physical characteristics. However, no studies have specifically utilized N-(Propan-2-YL)phenanthren-9-amine for this purpose.

Photoconducting and Electroluminescent Properties

Comprehensive research detailing the specific photoconducting and electroluminescent properties of N-(Propan-2-YL)phenanthren-9-amine is not extensively available in publicly accessible scientific literature. While the broader class of phenanthrene derivatives is of significant interest in materials science for its potential in optoelectronic applications, specific data, including detailed research findings and performance metrics for N-(Propan-2-YL)phenanthren-9-amine, remains limited.

The potential utility of phenanthrene-based compounds in this field stems from their aromatic structure, which can support charge transport and luminescence. For instance, related compounds such as di-(phenanthrene-9-yl)amine (B95600) have been investigated as building blocks for advanced materials, with their larger conjugated systems suggesting potential for good electron mobility and efficiency in devices like Organic Light-Emitting Diodes (OLEDs). rsc.org Similarly, polymers incorporating phenanthrene, like poly(9-(3-Vinyl-phenyl)-phenanthrene) (PVPP), have been synthesized and shown to exhibit blue fluorescence, making them candidates for host materials in PLEDs. nih.gov

However, without specific studies on N-(Propan-2-YL)phenanthren-9-amine, any discussion of its photoconducting and electroluminescent characteristics would be speculative. Detailed analysis, including data on properties such as charge carrier mobility, photoluminescence quantum yield, external quantum efficiency in devices, and emission spectra, is required to fully characterize its potential. Such data would typically be presented in tables summarizing the experimental findings under various conditions.

As of the current available information, no such detailed data tables for N-(Propan-2-YL)phenanthren-9-amine can be provided. Further research and publication in this specific area are needed to elucidate the compound's precise properties and its viability for applications in advanced materials and optoelectronics.

Pharmacological Research and Biological Activity Mechanisms Academic Focus

Anti-Inflammatory Mechanisms (In Vitro Models)

Phenanthrene (B1679779) derivatives have demonstrated notable anti-inflammatory properties in various in vitro models. nih.govscispace.com These compounds, often isolated from plants of the Juncaceae family, are recognized for their potential to mitigate inflammatory responses. nih.gov Research has highlighted that the anti-inflammatory activity of these derivatives is a significant aspect of their biological profile. nih.govscispace.com For instance, studies on phenanthrenes have shown their ability to inhibit the production of inflammatory mediators. scispace.com Specifically, certain derivatives have been observed to suppress the formation of TNF-α, a key cytokine in inflammatory processes. scispace.com The structural characteristics of these compounds are believed to play a crucial role in their anti-inflammatory efficacy. scispace.com

Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal, Antiviral)

The phenanthrene scaffold is a recurring motif in compounds exhibiting a wide range of antimicrobial activities. nih.govfrontiersin.org These molecules, found in families like Orchidaceae and Juncaceae, have shown effectiveness against various pathogens, including drug-resistant strains. nih.govfrontiersin.org

One notable example is blestriacin, a dihydro-biphenanthrene, which has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govfrontiersin.orgnih.gov Its mechanism of action involves targeting and disrupting bacterial membranes, leading to a loss of membrane potential and integrity. nih.govnih.gov This bactericidal effect has been confirmed through time-kill assays. nih.gov Research indicates that dimeric phenanthrenes generally exhibit stronger antibacterial activity than their monomeric counterparts. nih.govfrontiersin.org

The antimicrobial potential of phenanthrene derivatives extends beyond antibacterial effects, with studies exploring their broader applications. nih.govfrontiersin.org

Table 1: Antimicrobial Activity of Blestriacin

| Metric | Observation | Source |

| Target Pathogens | Gram-positive bacteria, including MRSA | frontiersin.org |

| MIC Range | 2–8 µg/mL | frontiersin.orgnih.gov |

| Mechanism | Disrupts bacterial membrane potential and integrity | nih.gov |

| Resistance Propensity | Low frequency of spontaneous resistance in S. aureus | nih.gov |

Antibiotic Adjuvant Potency and Efflux Pump Inhibition

The challenge of antibiotic resistance has spurred research into antibiotic adjuvants, which are compounds that can enhance the efficacy of existing antibiotics. One of the key mechanisms of resistance in Gram-negative bacteria is the outer membrane, which restricts the entry of many antibiotics. Adjuvants that can permeabilize this membrane are of significant interest. rsc.org

Compounds with multiple nitrogenous groups, a feature that can be present in derivatives of N-(Propan-2-YL)phenanthren-9-amine, are being investigated for their potential as adjuvants. The structural characteristics of these molecules, such as having a molecular weight under 500 g/mol and low globularity, are considered important for their ability to penetrate the outer membrane of Gram-negative bacteria. rsc.org Phenylalanine-arginine-β-naphthylamide is an example of an adjuvant that facilitates the passive diffusion of antibiotics through the outer membrane. rsc.org While direct studies on N-(Propan-2-YL)phenanthren-9-amine as an antibiotic adjuvant are not extensively documented, the principles of adjuvant design suggest that appropriately substituted phenanthrene derivatives could possess such activity.

Anticancer Activity Mechanisms (In Vitro Cell Line Studies)

Phenanthrene and its derivatives are a significant class of compounds investigated for their anticancer properties. nih.govnih.gov Their planar structure allows them to intercalate between DNA base pairs, a primary mechanism for their cytotoxic effects. nih.gov Additionally, they can inhibit enzymes crucial for DNA synthesis. nih.gov

In vitro studies have demonstrated the cytotoxic potential of phenanthrene derivatives against a variety of human cancer cell lines, including:

Hep-2 (human epidermoid carcinoma) academie-sciences.fracademie-sciences.fr

Caco-2 (human colon carcinoma) academie-sciences.fracademie-sciences.fr

A549 (lung cancer) mdpi.com

H460 (human tumor cell line) mdpi.com

PC-3 (prostate cancer) nih.gov

THP-1 (monocytic leukemia) nih.govnih.gov

The cytotoxicity of these compounds is often evaluated using assays like the MTT assay. academie-sciences.fracademie-sciences.fr For example, a series of phenanthrene-9-benzimidazole conjugates were synthesized and tested for their in vitro cytotoxic potential against several cancer cell lines. nih.gov One compound, 10o , showed significant activity against PC-3 prostate cancer cells with an IC50 value of 6.32 ± 0.09 μM. nih.gov Further investigation revealed that this compound induces apoptosis and causes cell cycle arrest at the G2/M phase. nih.gov

The mechanisms underlying the anticancer activity of phenanthrene derivatives are multifaceted and can include inducing apoptosis, inhibiting cell proliferation, and arresting the cell cycle. mdpi.comnih.gov For instance, one phenanthrene derivative was found to inhibit the proliferation of A549 lung cancer cells by regulating the Akt, MEK/ERK, and Bcl-2/Bax signaling pathways. mdpi.com

Structure-Activity Relationship (SAR) Studies for Cytotoxic Effects

The cytotoxic effects of phenanthrene derivatives are significantly influenced by the nature and position of substituents on the phenanthrene core. academie-sciences.fracademie-sciences.frmdpi.com Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications impact their anticancer activity and for designing more potent compounds. nih.gov

Several key observations from SAR studies include:

Substituent Effects: The presence of electron-donating or electron-withdrawing groups can greatly alter cytotoxic activity. academie-sciences.fracademie-sciences.fr For instance, in a study of phenanthrene-based tylophorine (B1682047) derivatives, replacing a 3-methoxyl group with a 3-hydroxyl group on the phenanthrene skeleton increased cytotoxic activity. mdpi.com

Side Chains: Modifications to side chains attached to the phenanthrene ring can also have a profound effect. In the same study, a hydroxyl group at the C-9 side chain terminus was found to be favorable for cytotoxicity. mdpi.com

Unsubstituted vs. Substituted: Unsubstituted phenanthrene compounds often show lower selectivity and activity against cancer cell lines compared to their substituted counterparts. academie-sciences.fr

Dimerization: The degree of polymerization and the types of substituents (e.g., OMe, OH) on biphenanthrenes are related to their cytotoxic effects. mdpi.com

These SAR studies provide a roadmap for the rational design of new phenanthrene-based anticancer agents with improved efficacy. nih.govmdpi.com

Table 2: Structure-Activity Relationship Highlights for Cytotoxicity

| Structural Feature | Impact on Cytotoxicity | Example Compound Class | Source |

| 3-Hydroxyl Group | Increased activity compared to 3-methoxyl | Phenanthrene-based tylophorine derivatives | mdpi.com |

| C-9 Side Chain Hydroxyl | Favorable for activity | Phenanthrene-based tylophorine derivatives | mdpi.com |

| Electrophilic Methyl Group | Enhanced cytotoxicity | Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | academie-sciences.fr |

| Unsubstituted Core | Diminished activity | Unsubstituted phenanthrenequinones and phenazines | academie-sciences.fr |

Enzyme Inhibition in Cancer Pathways (e.g., SARS-CoV-2 3CLpro, DNA Topoisomerase I)

Beyond DNA intercalation, phenanthrene derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer progression.

DNA Topoisomerase I Inhibition: DNA topoisomerases are essential enzymes that regulate DNA topology during replication and transcription. nih.govnih.govnews-medical.net Inhibitors of these enzymes, known as topoisomerase poisons, prevent the re-ligation of DNA strands, leading to cytotoxic DNA breaks. news-medical.netyoutube.com Benzo[c]phenanthridines, a class of compounds structurally related to phenanthrenes, are known to express their antitumor activity through the inhibition of topoisomerase I. nih.gov The planar nature of the phenanthrene ring system is well-suited for interaction with the DNA-topoisomerase complex. nih.gov

SARS-CoV-2 3CLpro Inhibition: The 3C-like protease (3CLpro) is a crucial enzyme for the replication of coronaviruses, including SARS-CoV-2. nih.govgonzaga.edu Inhibition of this enzyme is a key strategy for developing antiviral drugs. nih.govgonzaga.edu While research has largely focused on covalent inhibitors, noncovalent inhibitors are also being explored. nih.govgonzaga.edu Although direct inhibition of SARS-CoV-2 3CLpro by N-(Propan-2-YL)phenanthren-9-amine is not specifically documented, the broader class of phenanthrenes and related polycyclic aromatic compounds have been investigated for their potential to inhibit various enzymes. For instance, flavonoids, which share some structural similarities with phenanthrene derivatives, have been shown to inhibit SARS-CoV-2 3CLpro. nih.gov This suggests that the phenanthrene scaffold could potentially be adapted to target this enzyme.

Antiplasmodial Activity Research (In Vitro/In Vivo Research Models, excluding human trials)

The phenanthrene scaffold is a key feature in several compounds with antiplasmodial activity. nih.govnih.gov The drug halofantrine, an aryl-amino alcohol derivative with a phenanthrene core, is effective against chloroquine-resistant Plasmodium falciparum. nih.gov This has spurred further research into phenanthrene-based compounds as potential antimalarial agents. nih.govnih.gov

In vivo studies using mouse models, such as the Peter's 4-day suppressive test against Plasmodium berghei, are commonly employed to evaluate the antiplasmodial efficacy of new synthetic compounds. nih.govresearchgate.netmalariaworld.org For example, a series of 1,10-phenanthroline (B135089) derivatives, which are diaza-analogs of phenanthrene, have been synthesized and tested. nih.gov In one study, two compounds, an amino-alcohol derivative and an amino-ether derivative, demonstrated significant suppression of parasitemia in mice. nih.gov The amino-ether derivative showed 88.32% suppression at a lower dose, while the amino-alcohol derivative achieved 90.58% suppression at a higher dose. nih.gov

In vitro assays against different strains of P. falciparum are also crucial for determining the potency and spectrum of activity of these compounds. malariaworld.orgresearchgate.netresearchgate.netnih.gov The position of nitrogen atoms within the phenanthrene-like scaffold, as in the case of 1,10-phenanthrolines, has been shown to be critical for antiplasmodial activity. researchgate.net

Table 3: In Vivo Antiplasmodial Activity of Phenanthroline Derivatives

| Compound Type | Dose | Parasitemia Suppression | Source |

| Amino-alcohol derivative | 150 mg/kg/day | 90.58% | nih.gov |

| Amino-ether derivative | 15 mg/kg/day | 88.32% | nih.gov |

Immunosuppressive and Anti-HIV Activity Research (In Vitro/In Vivo Research Models, excluding human trials)

Current scientific literature lacks specific research data on the immunosuppressive or anti-HIV activities of N-(Propan-2-YL)phenanthren-9-amine. While the broader class of phenanthrene alkaloids has been investigated for various biological activities, dedicated studies on their effects on immune response modulation or HIV replication are not extensively documented. jst.go.jpmdpi.comnih.gov Research into the anti-HIV properties of natural and synthetic compounds is an active field, but it has largely focused on other chemical classes, such as naphthalene (B1677914) derivatives or polysaccharides. nih.govnih.gov Similarly, while some phenanthrene-based tylophorine derivatives have been evaluated for their cytotoxic effects against cancer cell lines, this is distinct from direct immunosuppressive or antiviral activity. mdpi.comnih.gov

Analgesic and Antitussive Activity Research (In Vivo Research Models, excluding human trials)

There is a notable absence of specific in vivo research examining the analgesic (pain-relieving) or antitussive (cough-suppressing) properties of N-(Propan-2-YL)phenanthren-9-amine or closely related phenanthrene alkaloids. Pharmacological screenings for these effects have been conducted on various plant extracts and their isolated compounds, such as flavonoids, triterpenoids, and other alkaloids. nih.govnih.govnih.gov For instance, studies have identified analgesic and anti-inflammatory properties in compounds isolated from Cleome amblyocarpa and antitussive effects in extracts from Elaeagnus species. nih.govnih.gov However, these investigations did not involve phenanthrene alkaloids, and thus, the potential of N-(Propan-2-YL)phenanthren-9-amine in these therapeutic areas remains unexplored.

Role in Natural Products and Traditional Medicine Research

Phenanthrene alkaloids represent a significant, albeit relatively small, group of naturally occurring secondary metabolites. acs.org Their structural relationship to aporphine (B1220529) alkaloids and their presence in specific plant families make them a subject of phytochemical and biosynthetic interest. jst.go.jp

Phenanthrene alkaloids are typically found in small quantities within the same plant families as the more abundant aporphine alkaloids. jst.go.jp The Orchidaceae family is considered one of the most plentiful sources of phenanthrene compounds. acs.org Research has identified their presence across several other plant families, which can be a useful tool for chemotaxonomic classification. jst.go.jpacs.org

The table below summarizes the primary plant families from which phenanthrene alkaloids have been isolated.

| Plant Family |

| Annonaceae |

| Aristolochiaceae |

| Fumariaceae |

| Juncaceae |

| Lauraceae |

| Menispermaceae |

| Monimiaceae |

| Orchidaceae |

| Ranunculaceae |

| This table is based on information from references jst.go.jpacs.org. |

The characterization of these compounds following isolation involves modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, to elucidate their precise chemical structures. acs.org

Phenanthrene alkaloids are understood to be biogenetically derived from aporphine alkaloids. jst.go.jp The core structural transformation from the aporphine scaffold to the phenanthrene ring system is believed to occur via a Hofmann degradation reaction. jst.go.jp This chemical process involves the exhaustive methylation of the amine in the aporphine precursor, followed by elimination, which results in the opening of one of the heterocyclic rings to form the characteristic phenanthrene structure.

This biosynthetic relationship is supported by the co-occurrence of both alkaloid types in the same plant species. jst.go.jp Furthermore, synthetic chemists have successfully replicated this biogenetic hypothesis in the laboratory, using the conversion of aporphine alkaloids as a key step in the total synthesis of natural phenanthrene alkaloids. jst.go.jp Alternative synthetic strategies have also been developed, such as methods based on the photocyclization of stilbene (B7821643) compounds to construct the phenanthrene core. cdnsciencepub.com

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel N-(Propan-2-YL)phenanthren-9-amine Analogs with Enhanced Specificity

The development of new derivatives of N-(Propan-2-YL)phenanthren-9-amine is a key area of future research. Scientists are focused on creating analogs with improved and more specific biological activities. This involves modifying the core phenanthrene (B1679779) structure to fine-tune the compound's properties. For instance, the introduction of different functional groups could lead to derivatives with enhanced capabilities for DNA intercalation, a mechanism relevant in the development of anticancer agents.

One approach involves the synthesis of phenanthrene derivatives with azide (B81097) handles, which can then be used in "click chemistry" reactions to attach various functionalities. researchgate.net This method allows for the creation of a diverse library of analogs that can be screened for specific biological targets. The goal is to develop compounds that can form stable and irreversible complexes with biological molecules like DNA, potentially leading to more effective therapeutic interventions. researchgate.net

Advanced Computational Design and Predictive Modeling for Targeted Applications

Computational tools are becoming indispensable in the design of new N-(Propan-2-YL)phenanthren-9-amine analogs. Advanced modeling techniques allow researchers to predict the properties and activities of virtual compounds before they are synthesized in the lab. This significantly speeds up the discovery process and reduces the costs associated with experimental work.

By using quantitative structure-activity relationship (QSAR) models, scientists can establish correlations between the chemical structure of the analogs and their biological effects. Machine learning algorithms, such as graph neural networks, can be trained on large datasets of known drug-target interactions to predict new potential applications for these phenanthrene derivatives. nih.gov These predictive models can forecast crucial parameters like binding affinity, solubility, and potential toxicity, guiding the design of more effective and safer compounds. nih.gov

Integration with Emerging Technologies (e.g., AI-Driven Drug Discovery, Advanced Materials)

Exploration of Unconventional Reactivity Pathways and Functionalizations

Future research will also focus on exploring novel chemical reactions and functionalization strategies for the phenanthrene core. This includes investigating unconventional reaction pathways that can lead to a rapid increase in molecular complexity from readily available starting materials. nih.gov For example, cascade reactions and metal-catalyzed cross-coupling reactions can be employed to construct complex polycyclic aromatic systems incorporating the N-(Propan-2-YL)phenanthren-9-amine motif. nih.gov

The ability to introduce a wide range of functional groups onto the phenanthrene backbone is crucial for tailoring the properties of the resulting compounds for specific applications. This could involve the development of new synthetic methods that are more efficient and environmentally friendly than current approaches.

Broadening the Scope of Biological Mechanism Elucidation

A deeper understanding of the biological mechanisms of action of N-(Propan-2-YL)phenanthren-9-amine and its analogs is a critical area for future investigation. While DNA intercalation is a known mechanism for some phenanthrene derivatives, further studies are needed to explore other potential biological targets and pathways.

Researchers will likely employ a range of techniques, including genomic and proteomic approaches, to identify the cellular components that interact with these compounds. This will provide valuable insights into their mode of action and help in the rational design of new derivatives with improved therapeutic profiles. The ultimate aim is to develop a comprehensive understanding of how these molecules exert their biological effects, which will be instrumental in translating them into clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.